

3'-Hydroxy Simvastatin: Metabolic Profile, Properties, and Analytical Characterization

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Compound of Interest

Compound Name: 3'-Hydroxy Simvastatin

Cat. No.: B7796023

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Executive Summary & Scientific Significance

3'-Hydroxy Simvastatin (CAS: 126313-98-2) represents a critical oxidative metabolite of the blockbuster lipid-lowering drug Simvastatin. Unlike the pharmacologically active Simvastatin Acid (SVA), **3'-Hydroxy Simvastatin** is primarily a product of Phase I metabolism mediated by the cytochrome P450 system (specifically CYP3A4 and CYP3A5).

For drug development professionals, this molecule serves two pivotal roles:

- **Biomarker of Clearance:** Its formation rate is a direct index of hepatic CYP3A activity, making it a vital marker in drug-drug interaction (DDI) studies.
- **Toxicity Indicator:** Variations in the formation of 3'-hydroxy metabolites correlate with CYP3A5 genetic polymorphisms, which are increasingly linked to statin-induced myopathy risks.

This guide synthesizes the physicochemical identity, metabolic pathways, and validated analytical protocols for **3'-Hydroxy Simvastatin**, moving beyond basic definitions to provide actionable experimental data.

Chemical & Physical Identity

3'-Hydroxy Simvastatin retains the core hexahydronaphthalene ring system of the parent compound but features a hydroxyl group modification on the 2,2-dimethylbutyrate side chain.

Table 1: Physicochemical Profile

Property	Data	Technical Note
IUPAC Name	(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 3-hydroxy-2,2-dimethylbutanoate	Stereochemistry is critical for receptor binding affinity.
Molecular Formula	C ₂₅ H ₃₈ O ₆	Oxygen count increases by 1 vs. parent Simvastatin.
Molecular Weight	434.57 g/mol	+16 Da shift from Simvastatin (418.6 g/mol) observable in MS.
Solubility	Low in water; Soluble in DMSO (>30 mg/mL), Ethanol, Acetonitrile.	Requires organic modifiers (e.g., MeOH/ACN) for extraction.
LogP (Predicted)	~3.5 - 3.8	Less lipophilic than Simvastatin (LogP ~4.7) due to hydroxylation.
pKa	N/A (Lactone form)	The lactone ring is neutral; opens to acid form at alkaline pH.

Biosynthesis & Metabolic Pathway

The formation of **3'-Hydroxy Simvastatin** is a competitive process against the hydrolysis pathway that activates the drug.^[1] Understanding this branching is essential for interpreting

pharmacokinetic data.

Mechanism of Formation

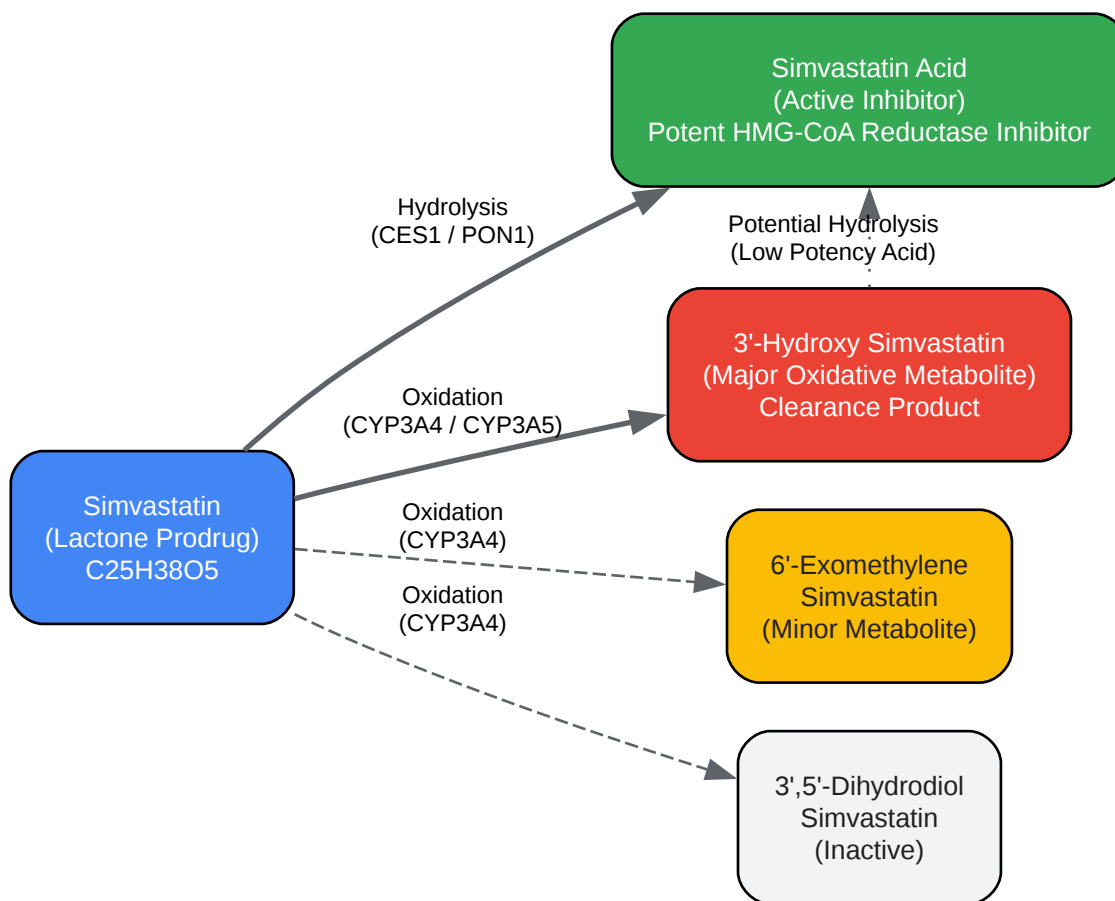
Simvastatin is a lactone prodrug.[2] Upon entering the hepatocyte, it faces two fates:

- Activation (Hydrolysis): Carboxylesterases (CES1) hydrolyze the lactone ring to form Simvastatin Acid (SVA), the potent HMG-CoA reductase inhibitor.[3]
- Oxidative Clearance: CYP3A4 and CYP3A5 hydroxylate the side chain to form **3'-Hydroxy Simvastatin**.

Crucial Insight: While SVA is the active drug, **3'-Hydroxy Simvastatin** is largely considered a clearance product. However, its acid form (formed if the lactone ring of the metabolite opens) retains significantly reduced inhibitory potency compared to SVA, often rendering it pharmacologically negligible but analytically relevant.

Visualization: Simvastatin Metabolic Divergence

The following diagram illustrates the competitive enzymatic pathways determining the fate of Simvastatin.



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Caption: Figure 1. Metabolic branching of Simvastatin. CYP3A4-mediated oxidation competes with hydrolytic activation. **3'-Hydroxy Simvastatin** represents a primary oxidative escape pathway.

Pharmacological & Toxicological Profile

Potency & Activity[4][5][6][7][8][9]

- Target: HMG-CoA Reductase.[4][5][6][7][8][9][10][11][12][13]
- Relative Potency: The 3'-hydroxy metabolite (in its lactone form) is inactive. If hydrolyzed to its corresponding hydroxy acid, it exhibits <5-10% of the inhibitory potency of Simvastatin Acid.
- Clinical Relevance: It does not contribute significantly to the lipid-lowering therapeutic effect. High levels of this metabolite indicate rapid oxidative clearance, potentially reducing the

bioavailability of the active SVA form.

Toxicology & Safety

- Myotoxicity Link: Elevated concentrations of oxidative metabolites, including **3'-Hydroxy Simvastatin**, have been observed in patients with CYP3A5*3 polymorphisms (poor metabolizers). While the metabolite itself is not the primary toxin, its accumulation signals a metabolic bottleneck that can lead to higher exposure to the parent drug and active acid, increasing the risk of rhabdomyolysis.

Analytical Methodologies: Self-Validating Protocols

Reliable detection of **3'-Hydroxy Simvastatin** requires differentiating it from the parent drug and other hydroxylated isomers (e.g., 6'-hydroxy). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol A: Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-liquid extraction (LLE) with MTBE is common, but SPE provides cleaner baselines for metabolite profiling.

- Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB). Condition with 1 mL MeOH followed by 1 mL Water.
- Loading: Mix 100 μ L plasma with 10 μ L Internal Standard (Lovastatin or d6-Simvastatin) and 300 μ L 0.1% Formic Acid. Load onto cartridge.
- Washing: Wash with 1 mL 5% MeOH in Water (removes salts/proteins).
- Elution: Elute with 500 μ L 100% Acetonitrile.
- Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 μ L Mobile Phase (50:50 ACN:Water).

Protocol B: LC-MS/MS Parameters

System Validation: The +16 Da mass shift must be tracked carefully. The lactone form ionizes best in positive mode.

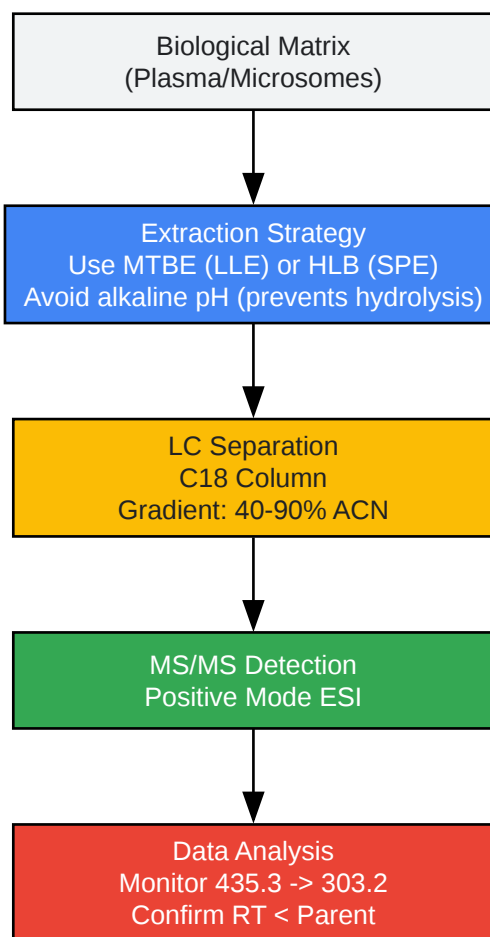
Table 2: Recommended MS/MS Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
Simvastatin	419.3 [M+H] ⁺	199.1	25	Loss of ester side chain
3'-Hydroxy Simvastatin	435.3 [M+H] ⁺	303.2	20	Characteristic fragment
3'-Hydroxy Simvastatin	435.3 [M+H] ⁺	199.1	30	Common hexahydronaphthalene core
Simvastatin Acid	437.3 [M+H] ⁺	303.2	22	Hydrolyzed active form

Chromatographic Conditions:

- Column: C18 (e.g., Kinetex 2.6 μm, 50 x 2.1 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[\[2\]](#)
- Gradient: 40% B to 90% B over 5 minutes.
- Note: **3'-Hydroxy Simvastatin** typically elutes before Simvastatin due to increased polarity from the hydroxyl group.

Visualization: Analytical Decision Tree



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Caption: Figure 2.[5] Step-by-step analytical workflow for isolating **3'-Hydroxy Simvastatin**.

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